

spectroscopic comparison of 1-Hexen-5-yne and its isomers

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Compound of Interest

Compound Name: 1-Hexen-5-yne

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A Spectroscopic Showdown: 1-Hexen-5-yne and Its Isomers

A comprehensive guide to the spectroscopic signatures of **1-hexen-5-yne** and its isomers, providing researchers, scientists, and drug development professionals with essential data for identification and characterization.

In the intricate world of organic chemistry, distinguishing between isomers—molecules with the same chemical formula but different structural arrangements—is a critical task. This guide provides a detailed spectroscopic comparison of **1-hexen-5-yne** and a selection of its isomers, focusing on nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The data presented here, sourced from various chemical databases, offers a valuable resource for the unambiguous identification of these compounds in complex mixtures and for understanding their unique structural features.

Isomeric Landscape

The isomers included in this comparison share the molecular formula C_6H_8 or C_6H_6 , highlighting the diversity of structures that can be formed from a handful of carbon and hydrogen atoms. The arrangement of double and triple bonds, as well as the overall carbon skeleton, gives rise to distinct spectroscopic fingerprints.

Caption: Structural relationship of **1-Hexen-5-yne** and its selected isomers.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **1-hexen-5-yne** and its isomers. These values are essential for distinguishing between these closely related compounds.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)

Compound	H1	H2	H3	H4	H5	H6	Other Protons
1-Hexen-5-yne	5.8 (m)	5.0 (m)	2.3 (m)	2.2 (m)	-	1.9 (t, J=2.7)	
1,5-Hexadiyne	1.95 (t, J=2.7)	-	2.45 (t, J=2.7)	2.45 (t, J=2.7)	-	1.95 (t, J=2.7)	
(E)-1,3,5-Hexatriene	5.1-5.4 (m)	6.2-6.4 (m)	6.0-6.2 (m)	6.0-6.2 (m)	6.2-6.4 (m)	5.1-5.4 (m)	

Note: Data for **1-Hexen-5-yne** is predicted. m = multiplet, t = triplet.

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts (δ, ppm)

Compound	C1	C2	C3	C4	C5	C6
1-Hexen-5-yne	137.1	115.2	32.5	17.8	83.5	69.0
1,5-Hexadiyne	69.1	-	18.2	18.2	-	69.1
(E)-1,3,5-Hexatriene	117.5	137.2	132.7	132.7	137.2	117.5

Note: Data for **1-Hexen-5-yne** is predicted.

Infrared (IR) Spectral Data

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Compound	$\nu(\text{C}\equiv\text{C-H})$	$\nu(\text{C-H, sp}^2)$	$\nu(\text{C}\equiv\text{C})$	$\nu(\text{C}=\text{C})$
1-Hexen-5-yne	~3300	~3080	~2120	~1640
1,5-Hexadiyne	3290	-	2120	-
Hexa-1,2,5-triene	-	~3080	-	~1950 (allene), ~1640
(E)-1,3,5-Hexatriene	-	~3010	-	~1625, ~1575

Note: Data for **1-Hexen-5-yne** is based on characteristic functional group absorptions.

Mass Spectrometry (MS) Data

Table 4: Mass-to-Charge Ratios (m/z) of Key Fragments

Compound	Molecular Ion (M ⁺)	Key Fragments
1-Hexen-5-yne[1][2][3][4][5]	80	79, 65, 53, 41, 39
1,5-Hexadiyne[6][7][8][9][10]	78	77, 76, 52, 51, 50
Hexa-1,2,5-triene[11]	80	79, 65, 53, 41, 39
(E)-1,3,5-Hexatriene[12][13]	80	79, 78, 65, 54, 39

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques. Below are generalized experimental protocols for each method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A typical workflow for acquiring NMR spectra is outlined below.



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Caption: A generalized workflow for NMR spectroscopic analysis.

- **Sample Preparation:** Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl_3) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (0 ppm).
- **Instrumentation:** Spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.
- **^1H NMR Parameters:** A standard pulse sequence is used with a spectral width of approximately 10-15 ppm. Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
- **^{13}C NMR Parameters:** Proton-decoupled spectra are acquired with a spectral width of 0-220 ppm. A larger number of scans is typically required due to the low natural abundance of the ^{13}C isotope.
- **Data Processing:** The raw data (Free Induction Decay) is processed using Fourier transformation, followed by phase and baseline correction. Chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For volatile liquids like **1-hexen-5-yne** and its isomers, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- **Instrumentation:** A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.

- **Data Acquisition:** The spectrum is typically recorded in the mid-infrared range (4000-400 cm^{-1}) with a resolution of 4 cm^{-1} . A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.
- **Data Analysis:** The resulting spectrum displays the percentage of transmittance or absorbance as a function of wavenumber (cm^{-1}). Characteristic absorption bands are then assigned to specific functional groups and vibrational modes within the molecule.

Mass Spectrometry (MS)

- **Sample Introduction:** For volatile compounds, a gas chromatography (GC) system is commonly used to separate the components of a mixture before they are introduced into the mass spectrometer. This technique is known as GC-MS.
- **Ionization:** Electron ionization (EI) is a common method where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
- **Mass Analysis:** The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of ion abundance versus m/z .
- **Data Analysis:** The molecular ion peak (M^+) provides the molecular weight of the compound, and the fragmentation pattern offers valuable information about its structure.

This guide provides a foundational dataset for the spectroscopic comparison of **1-hexen-5-yne** and its isomers. Researchers are encouraged to consult the original literature and spectral databases for more detailed information and to confirm assignments based on their specific experimental conditions.

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